An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylcycloheptane-1-sulfonyl Chloride
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylcycloheptane-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Sulfonyl Chlorides in Modern Chemistry
Sulfonyl chlorides are a pivotal class of organic compounds, serving as highly versatile intermediates in a vast array of chemical transformations.[1] Their significance is particularly pronounced in the field of medicinal chemistry and drug development, where the sulfonyl chloride moiety provides a robust handle for the introduction of the sulfonamide functional group—a privileged scaffold found in a multitude of therapeutic agents.[2] The reactivity of the sulfonyl chloride is primarily governed by the electrophilic nature of the sulfur atom, which is rendered electron-deficient by the two oxygen atoms and the chlorine atom, making it susceptible to attack by a wide range of nucleophiles.[1] This guide provides a detailed technical overview of the physicochemical properties, synthesis, reactivity, and handling of a specific, non-commercially cataloged sulfonyl chloride: 2-Ethylcycloheptane-1-sulfonyl chloride.
Physicochemical Properties of 2-Ethylcycloheptane-1-sulfonyl chloride
| Property | Value | Source/Basis |
| Molecular Formula | C₉H₁₇ClO₂S | [3] |
| Molecular Weight | 224.75 g/mol | [3] |
| CAS Number | 2003590-01-8 | [3] |
| Appearance | Colorless to pale yellow liquid (Predicted) | General appearance of sulfonyl chlorides.[4] |
| Boiling Point | Not available (Predicted to be >200 °C at 760 mmHg) | Extrapolation from similar structures. |
| Melting Point | Not applicable (Likely a liquid at room temperature) | General property of similar-sized alkyl sulfonyl chlorides. |
| Density | Not available (Predicted to be ~1.1 - 1.2 g/mL) | Based on densities of other cycloalkane sulfonyl chlorides. |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, diethyl ether). Reacts with protic solvents (e.g., water, alcohols). | General solubility and reactivity of sulfonyl chlorides.[5] |
| Stability | Moisture-sensitive; decomposes in the presence of water. May discolor upon prolonged storage. | General stability of sulfonyl chlorides.[5][6] |
Note: The predicted values are for guidance and should be confirmed by experimental data.
Synthesis of 2-Ethylcycloheptane-1-sulfonyl chloride
While a specific, documented synthesis for 2-Ethylcycloheptane-1-sulfonyl chloride is not available, general methods for the preparation of alkanesulfonyl chlorides can be adapted. A common and effective route involves the oxidative chlorination of the corresponding thiol.[7]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 2-Ethylcycloheptane-1-sulfonyl chloride.
Experimental Protocol: General Procedure for Oxidative Chlorination of a Thiol [6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting thiol, 2-ethylcycloheptane-1-thiol, in a suitable organic solvent such as dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice bath to manage the exothermic nature of the reaction.
-
Oxidative Chlorination: Slowly add a solution of the chlorinating agent (e.g., a solution of chlorine in the same solvent, or N-chlorosuccinimide in aqueous acetonitrile) while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the mixture at 0-5 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, a dilute solution of sodium bisulfite (to quench excess chlorine), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.
-
Purification: If necessary, the product can be purified by vacuum distillation.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is highly exothermic, and low temperatures are crucial to prevent side reactions and decomposition of the product.[6]
-
Quenching: The use of a reducing agent like sodium bisulfite ensures the removal of any unreacted chlorine, which could otherwise lead to impurities.
-
Anhydrous Conditions: Sulfonyl chlorides are moisture-sensitive, and exposure to water during work-up and storage should be minimized to prevent hydrolysis to the corresponding sulfonic acid.[5]
Reactivity Profile
The reactivity of 2-Ethylcycloheptane-1-sulfonyl chloride is dictated by the electrophilic sulfur atom. It will readily react with a variety of nucleophiles in substitution reactions.
Caption: Key reactions of 2-Ethylcycloheptane-1-sulfonyl chloride.
-
Reaction with Amines (Sulfonamide Formation): This is one of the most important reactions of sulfonyl chlorides, forming the basis for the synthesis of a wide range of sulfonamide-containing compounds. The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[1]
-
Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a non-nucleophilic base, sulfonyl chlorides react with alcohols to form sulfonate esters. This is a common method for converting an alcohol into a good leaving group for subsequent substitution or elimination reactions.[1]
-
Hydrolysis: 2-Ethylcycloheptane-1-sulfonyl chloride will react with water, often vigorously, to produce the corresponding 2-ethylcycloheptane-1-sulfonic acid and hydrochloric acid. This highlights the need for anhydrous storage and handling conditions.[5]
The presence of the 2-ethyl group on the cycloheptane ring may introduce some steric hindrance around the sulfonyl chloride group, potentially slowing the reaction rate compared to un-substituted cycloalkanesulfonyl chlorides, especially with bulky nucleophiles.[8]
Spectroscopic Characterization
While experimental spectra for 2-Ethylcycloheptane-1-sulfonyl chloride are not available, the expected spectroscopic features can be predicted based on the functional groups present.
a) Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions characteristic of the sulfonyl chloride group.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| S=O Asymmetric Stretch | 1370 - 1410 | Strong |
| S=O Symmetric Stretch | 1166 - 1204 | Strong |
| C-H (Aliphatic) Stretch | 2800 - 3000 | Medium to Strong |
| S-Cl Stretch | ~550 - 850 | Medium |
Source: Based on general values for sulfonyl chlorides.[2][9]
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show a complex set of multiplets in the aliphatic region (typically 1.0-4.0 ppm). The proton on the carbon bearing the sulfonyl chloride group (C1) is expected to be the most downfield-shifted proton of the cycloheptane ring due to the strong electron-withdrawing effect of the -SO₂Cl group, likely appearing as a multiplet around 3.5-4.0 ppm.[9] The ethyl group will show a triplet for the methyl protons and a quartet for the methylene protons, though these may be further complicated by the chirality of the molecule.
-
¹³C NMR: The carbon attached to the sulfonyl chloride group (C1) will be significantly deshielded and is expected to appear in the range of 60-75 ppm. The other carbons of the cycloheptane ring and the ethyl group will appear in the typical aliphatic region (10-40 ppm).
c) Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 224 and an M+2 peak at m/z 226 with an intensity ratio of approximately 3:1, characteristic of the presence of a single chlorine atom.[9] Common fragmentation patterns for sulfonyl chlorides include the loss of the chlorine atom ([M-Cl]⁺) and the loss of the entire sulfonyl chloride group.[10][11]
Handling, Storage, and Safety
2-Ethylcycloheptane-1-sulfonyl chloride, like other sulfonyl chlorides, should be handled with care due to its reactivity and corrosive nature.
a) Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are essential.[12]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[12]
-
Skin Protection: A lab coat and other protective clothing are necessary.[12]
-
Respiratory Protection: All manipulations should be performed in a well-ventilated chemical fume hood.[13]
b) Storage
-
Store in a cool, dry place away from moisture.
-
Keep containers tightly sealed to prevent hydrolysis from atmospheric moisture.
-
Store away from incompatible materials such as strong bases, oxidizing agents, and alcohols.[5]
c) Spill and Disposal
-
In case of a spill, absorb with an inert, dry material (e.g., sand, vermiculite) and place in a sealed container for disposal.[13]
-
Do not use water to clean up spills.[13]
-
Excess reagent should be quenched carefully by slow addition to a stirred, cold solution of a weak base like sodium bicarbonate before disposal.
Applications in Research and Development
As a bespoke building block, 2-Ethylcycloheptane-1-sulfonyl chloride offers a unique scaffold for the synthesis of novel compounds in drug discovery and materials science. The cycloheptane ring provides a three-dimensional framework that can be explored for its impact on biological activity and material properties. The ethyl group at the 2-position introduces a lipophilic substituent and a chiral center, which can be crucial for optimizing pharmacokinetic properties and target engagement in drug candidates. Its primary application would be in the synthesis of a diverse library of sulfonamides for screening against various biological targets.
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